molecular formula C17H16ClNO4 B5805384 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B5805384
M. Wt: 333.8 g/mol
InChI Key: NTNFYIFLWCEOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has garnered significant interest due to its potential neuroprotective properties and its ability to modulate ion channels involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 channel, a calcium-activated non-selective cation channel. This inhibition modulates ion flux across cell membranes, affecting cellular excitability and signaling. The compound’s neuroprotective activity is attributed to its ability to rescue the functional expression of mutant TRPM4 channels, thereby preventing glutamate-induced neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid
  • 4-chloro-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
  • 4-chloro-2-{[(2-ethylphenoxy)acetyl]amino}benzoic acid

Uniqueness

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to its selective inhibition of the TRPM4 channel without significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6. This selectivity makes it a valuable tool for studying TRPM4-related physiological and pathological processes .

Properties

IUPAC Name

4-chloro-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-3-4-11(2)15(7-10)23-9-16(20)19-14-8-12(18)5-6-13(14)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNFYIFLWCEOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.